molecular formula C12H10Cl2O B14540095 1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol CAS No. 61930-33-4

1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol

Cat. No.: B14540095
CAS No.: 61930-33-4
M. Wt: 241.11 g/mol
InChI Key: YJWWDTMKJUNEGA-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol is an organic compound with a unique structure that includes a cyclohexadienol ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol typically involves the chlorination of cyclohexa-2,4-dien-1-ol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexadienol derivatives.

Scientific Research Applications

1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the cyclohexadienol ring play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2-chlorophenyl)cyclohexanol
  • 2-Chloro-1-(2-chlorophenyl)cyclohexanol
  • 1,2-Dichlorocyclohexanol

Comparison

1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol is unique due to its specific substitution pattern and the presence of a cyclohexadienol ring. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

61930-33-4

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

1-chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C12H10Cl2O/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10,14)15/h1-7,15H,8H2

InChI Key

YJWWDTMKJUNEGA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C(C1(O)Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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